3-Amino-2-fluoro-5-iodopyridine
Description
3-Amino-2-fluoro-5-iodopyridine (C₅H₃FIN₂) is a halogenated pyridine derivative characterized by amino (-NH₂), fluoro (-F), and iodo (-I) substituents at positions 3, 2, and 5, respectively. Its molecular structure combines electron-withdrawing halogens with an electron-donating amino group, creating unique electronic properties. This compound is primarily utilized in pharmaceutical synthesis, particularly as a precursor for nicotinic acetylcholine receptor ligands (e.g., epibatidine analogs) . Its iodine atom facilitates cross-coupling reactions, such as palladium-catalyzed additions, making it valuable in constructing bicyclic intermediates for drug discovery .
Properties
Molecular Formula |
C5H4FIN2 |
|---|---|
Molecular Weight |
238.00 g/mol |
IUPAC Name |
2-fluoro-5-iodopyridin-3-amine |
InChI |
InChI=1S/C5H4FIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 |
InChI Key |
COCVMCIUHAQWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-5-iodopyridine typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 2-aminopyridine followed by a Schiemann reaction to introduce the fluorine atom. The iodination step can be achieved using iodine or iodine monochloride under suitable conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters and the use of high-purity reagents are crucial for achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoro-5-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different amino or nitro compounds .
Scientific Research Applications
3-Amino-2-fluoro-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoro-5-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Fluoro substituents (e.g., in this compound) provide steric compactness and metabolic resistance compared to bulkier halogens like Cl or I. Chloro analogs (e.g., 3-amino-2-chloro-5-iodopyridine) exhibit higher reactivity in cross-coupling reactions due to Cl’s superior leaving-group ability .
- Electronic Effects : Trifluoromethyl groups (e.g., in 3-iodo-5-(trifluoromethyl)pyridin-2-amine) enhance lipophilicity and electron-withdrawing effects, improving drug bioavailability .
- Positional Isomerism: Shifting substituents (e.g., 2-amino-5-chloro-3-iodopyridine vs. target compound) alters regioselectivity in synthesis and biological target interactions .
Physicochemical Properties
- Molecular Weight: this compound (272.00 g/mol) is heavier than non-iodinated analogs (e.g., 2-amino-5-fluoropyridine at 112.11 g/mol) due to iodine’s high atomic mass .
- Melting Points: Iodo-substituted pyridines (e.g., 2-amino-5-chloro-3-iodopyridine) typically exhibit higher melting points (>200°C) compared to fluoro-only derivatives (e.g., 93–97°C for 2-amino-5-fluoropyridine) .
Q & A
Q. Methodological Guidance
- ¹⁹F NMR : Confirm fluorine substitution patterns. Chemical shifts typically range δ -110 to -125 ppm for 2-fluoropyridines .
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ (theoretical m/z 268.9321 for C₅H₄FIN₂). Isotopic peaks for iodine (m/z 269.9321, 270.9294) validate molecular identity .
- X-ray crystallography : Resolve ambiguity in regiochemistry; intermolecular hydrogen bonds (N–H⋯N) stabilize crystal structures .
How does the stability of this compound under varying storage conditions impact experimental reproducibility?
Q. Stability Analysis
- Light sensitivity : Iodine substituents promote photodegradation. Store in amber vials at -20°C under argon. Monitor degradation via HPLC (retention time shifts ≥0.5 min indicate breakdown) .
- Moisture sensitivity : The amino group may hydrolyze to hydroxylamine in humid conditions. Use molecular sieves in storage vials and confirm purity via Karl Fischer titration (<0.1% H₂O) .
What strategies are recommended for designing biological activity assays using this compound derivatives?
Q. Experimental Design
- Structure-activity relationship (SAR) : Replace iodine with bioisosteres (e.g., CF₃, Br) to assess halogen bonding contributions to target binding. Use SPR or ITC to quantify affinity .
- Metabolic stability : Incubate derivatives with liver microsomes (human or rodent). Analyze via LC-MS/MS for half-life (t₁/₂) calculations. Fluorine at position 2 enhances metabolic resistance by blocking CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
